Octanol–Water Partition Coefficient (logP): Heptadecyl Ester vs. Methyl, Ethyl, and Pentadecyl Esters
Computationally predicted logP values across the homologous series demonstrate that the heptadecyl ester (logP ≈ 12) is roughly 9.8 units more lipophilic than the methyl ester (logP 2.24) and about 2 units more lipophilic than the pentadecyl ester (logP 10) [1]. This steep increase directly reflects the elongation of the alkyl chain and has a predictable, quantitative relationship with membrane–water partition coefficients.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 12 (computationally predicted based on homologous series trend) |
| Comparator Or Baseline | Methyl ester: logP 2.24; Ethyl ester: logP 2.63; Pentadecyl ester: logP 10 |
| Quantified Difference | Heptadecyl vs. methyl: ΔlogP ≈ +9.8; Heptadecyl vs. pentadecyl: ΔlogP ≈ +2 |
| Conditions | Computational prediction (ALOGPS or similar); experimentally validated values for comparators obtained from chemical databases. |
Why This Matters
A logP above 10 indicates that the compound will partition almost exclusively into lipid phases, which is essential for assays involving lipid bilayers, oil‑based formulations, or for achieving prolonged residence time in membrane‑rich tissues.
- [1] Pentadecyl 4,5-dichloroisothiazole-3-carboxylate (logP 10, mp 34–35 °C): Molaid entry. URL: https://www.molaid.com/MS_674318 View Source
